4-[4-(2-PHENYLACETAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID
Description
4-[4-(2-Phenylacetamido)phenoxy]benzene-1,2-dicarboxylic acid is an organic compound that belongs to the class of aromatic dicarboxylic acids This compound is characterized by the presence of a phenylacetamido group attached to a phenoxybenzene structure, which is further substituted with two carboxylic acid groups
Properties
IUPAC Name |
4-[4-[(2-phenylacetyl)amino]phenoxy]phthalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO6/c24-20(12-14-4-2-1-3-5-14)23-15-6-8-16(9-7-15)29-17-10-11-18(21(25)26)19(13-17)22(27)28/h1-11,13H,12H2,(H,23,24)(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAPKLPXZAPLPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)OC3=CC(=C(C=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Phenylacetamido)phenoxy]benzene-1,2-dicarboxylic acid typically involves multiple steps, starting with the preparation of the phenylacetamido intermediate. This intermediate is then subjected to a series of reactions, including nucleophilic substitution and carboxylation, to introduce the phenoxy and dicarboxylic acid groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality. Additionally, purification steps such as crystallization, filtration, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Phenylacetamido)phenoxy]benzene-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted aromatic compounds.
Scientific Research Applications
4-[4-(2-Phenylacetamido)phenoxy]benzene-1,2-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of 4-[4-(2-Phenylacetamido)phenoxy]benzene-1,2-dicarboxylic acid involves its interaction with specific molecular targets. The phenylacetamido group can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The aromatic rings and carboxylic acid groups may also participate in binding to receptors or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Phthalic acid: 1,2-Benzenedicarboxylic acid, a simpler dicarboxylic acid derivative of benzene.
Isophthalic acid: 1,3-Benzenedicarboxylic acid, another isomer of benzenedicarboxylic acid.
Terephthalic acid: 1,4-Benzenedicarboxylic acid, widely used in the production of polyethylene terephthalate (PET).
Uniqueness
4-[4-(2-Phenylacetamido)phenoxy]benzene-1,2-dicarboxylic acid is unique due to the presence of the phenylacetamido and phenoxy groups, which confer distinct chemical properties and potential biological activities. These structural features differentiate it from simpler dicarboxylic acids and enable its use in specialized applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
